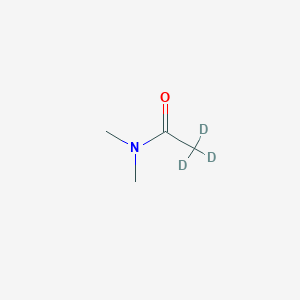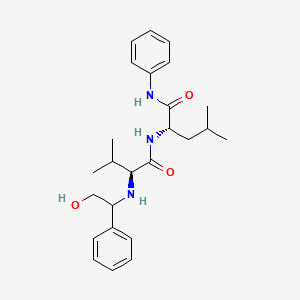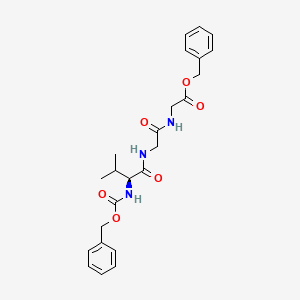![molecular formula C11H10F3N3O3 B1433985 [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid CAS No. 1803571-67-6](/img/structure/B1433985.png)
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid
Overview
Description
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid, or 4-Oxadiazol-2-ylphenylmethanamino trifluoroacetic acid (4-ODPTA), is a synthetic chemical compound that has been used in a range of scientific research applications. It is a highly polar molecule that is soluble in both organic and aqueous solvents. It has a low melting point and is relatively stable, making it a useful chemical for various experiments and applications.
Scientific Research Applications
Anticancer Therapy
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been used in the design and synthesis of innovative EGFR inhibitors with potential applications in anticancer therapy .
- Methods of Application : A novel series of compounds were meticulously designed using FBDD efforts and synthesized .
- Results or Outcomes : The study is ongoing, and results are yet to be published .
High-Energy and Explosive Materials
- Scientific Field : Material Science
- Application Summary : Due to its high positive enthalpy of formation and high density, furazan and their oxides (furoxan) have recently gained popularity in the synthesis of high-energy and explosive materials .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The study suggests that these compounds have potential as high-energy and explosive materials .
Antibacterial and Antifungal Applications
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Oxadiazole compounds have shown promising results in antibacterial and antifungal screenings .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Vasodilator
- Scientific Field : Medicinal Chemistry
- Application Summary : Oxadiazoles have been used in the synthesis of vasodilators .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The study suggests that these compounds have potential as vasodilators .
Anticonvulsant
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Oxadiazoles have shown promising results in anticonvulsant screenings .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The anticonvulsant results of the synthesized molecules were comparable to those of the reference drugs .
Antidiabetic
- Scientific Field : Medicinal Chemistry
- Application Summary : Oxadiazoles have been used in the synthesis of antidiabetic drugs .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The study suggests that these compounds have potential as antidiabetic drugs .
High Energy Molecules
- Scientific Field : Material Science
- Application Summary : Oxadiazoles, including the 1,2,5-regioisomer (also known as furazan), have been utilized as high energy molecules or energetic materials .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
Ionic Salts
- Scientific Field : Material Science
- Application Summary : Oxadiazoles have been used in the synthesis of ionic salts .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The variation in the properties of oxadiazoles allows these molecules to be utilized as ionic salts .
Pharmaceutical Compounds
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Oxadiazoles have been used in the synthesis of pharmaceutical compounds .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.C2HF3O2/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9;3-2(4,5)1(6)7/h1-4,6H,5,10H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFBAMHGPKLPMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CO2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine; trifluoroacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



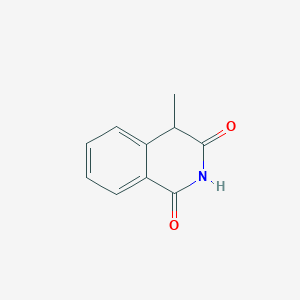
![[2-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine hydrochloride](/img/structure/B1433903.png)
![6-(3-Chloropropyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1433904.png)
![7-Methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1433908.png)
![2-Chloro-N-cyclohexyl-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1433909.png)
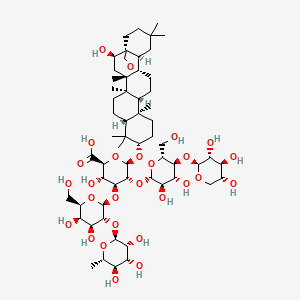
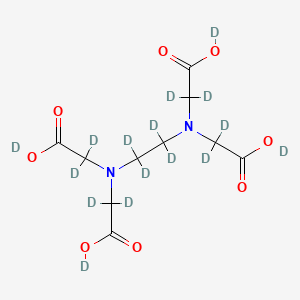
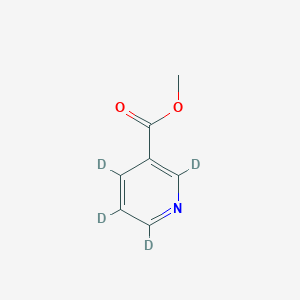
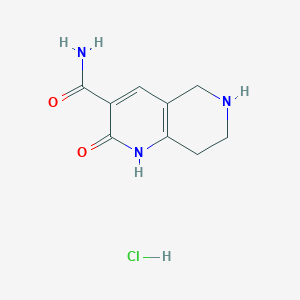
![4-[(3-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433920.png)

